Gancaonin H
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gancaonin H involves several steps, starting from readily available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction and purification from Glycyrrhiza uralensis roots. The extraction process involves the use of solvents such as ethanol or methanol to obtain crude extracts, followed by chromatographic techniques to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions
Gancaonin H undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Gancaonin H has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reaction mechanisms.
Biology: This compound exhibits antibacterial activity against Bacillus subtilis and other microorganisms.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Gancaonin H involves its interaction with various molecular targets and pathways:
Antibacterial Activity: This compound inhibits bacterial growth by disrupting cell wall synthesis and interfering with bacterial enzymes.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
Gancaonin I: Another flavonoid isolated from Glycyrrhiza uralensis with similar antibacterial properties.
Gancaonin N: A prenylated isoflavone with anti-inflammatory effects.
Licoricidin: A phenolic compound with potent antibacterial activity against vancomycin-resistant Enterococci.
Uniqueness of Gancaonin H
This compound is unique due to its specific combination of hydroxyl and prenyl groups, which contribute to its distinct biological activities and chemical reactivity . Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
126716-35-6 |
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Molecular Formula |
C25H24O6 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C25H24O6/c1-13(2)5-6-16-18(26)11-20-21(22(16)28)23(29)17(12-30-20)15-9-14-7-8-25(3,4)31-24(14)19(27)10-15/h5,7-12,26-28H,6H2,1-4H3 |
InChI Key |
CCUZOQMNQONIMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C(=C3)O)OC(C=C4)(C)C)O)C |
Origin of Product |
United States |
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